molecular formula C21H29N5 B6438640 4-methyl-2-[4-(1-phenylethyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine CAS No. 2549039-75-8

4-methyl-2-[4-(1-phenylethyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B6438640
CAS No.: 2549039-75-8
M. Wt: 351.5 g/mol
InChI Key: UREVADSVPZQJIP-UHFFFAOYSA-N
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Description

4-Methyl-2-[4-(1-phenylethyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine is a pyrimidine derivative featuring a nitrogen-rich heterocyclic core with three distinct substituents (Figure 1):

  • Position 2: A 4-(1-phenylethyl)piperazinyl group, which introduces a bulky aromatic substituent linked via an ethyl bridge to the piperazine ring.
  • Position 4: A methyl group, contributing to steric and electronic modulation.

Pyrimidines are pivotal in medicinal chemistry due to their structural resemblance to nucleic acid bases and their ability to interact with biological targets such as kinases, GPCRs, and neurotransmitter receptors .

Properties

IUPAC Name

4-methyl-2-[4-(1-phenylethyl)piperazin-1-yl]-6-pyrrolidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5/c1-17-16-20(25-10-6-7-11-25)23-21(22-17)26-14-12-24(13-15-26)18(2)19-8-4-3-5-9-19/h3-5,8-9,16,18H,6-7,10-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UREVADSVPZQJIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(C)C3=CC=CC=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-[4-(1-phenylethyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine typically involves multi-step organic reactionsThe reaction conditions often require the use of organic solvents such as dichloromethane or chloroform, and catalysts like potassium carbonate to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-[4-(1-phenylethyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of more saturated compounds.

Scientific Research Applications

4-methyl-2-[4-(1-phenylethyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-2-[4-(1-phenylethyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets in the body. It is believed to act on neurotransmitter systems, particularly by inhibiting enzymes like acetylcholinesterase, which leads to increased levels of neurotransmitters such as acetylcholine. This mechanism is similar to that of other acetylcholinesterase inhibitors used in the treatment of Alzheimer’s disease .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share partial structural homology with the target molecule, enabling comparative analysis of substituent effects:

Compound Name & Source Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 2: 4-(1-Phenylethyl)piperazinyl; 4: Methyl; 6: Pyrrolidinyl C22H30N6 378.52 Bulky aromatic group at position 2; flexible pyrrolidine at 6
4-Methyl-2-[4-(naphthalene-2-sulfonyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine 2: Naphthalene-sulfonyl-piperazinyl; 4: Methyl; 6: Pyrrolidinyl C23H27N5O2S 437.56 Sulfonyl group enhances polarity; naphthalene increases π-π stacking potential
2-Methyl-4-(piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine 2: Methyl; 4: Piperazinyl; 6: Pyrrolidinyl C13H21N5 247.34 Positional isomer of target; reduced lipophilicity due to methyl at position 2
4-Methyl-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine 2: Piperazinyl; 4: Methyl; 6: Trifluoromethyl C10H14F3N5 261.25 Trifluoromethyl at position 6 increases metabolic stability and electronegativity
2-(tert-Butyl)-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine 2: tert-Butyl; 4: Piperazinyl; 6: Trifluoromethyl C13H20F3N5 303.33 Steric bulk at position 2 may hinder receptor binding; strong electron-withdrawing effects

Physicochemical and Pharmacokinetic Properties

  • Basicity : Piperazine (pKa ~10.06 ) and pyrrolidine (pKa ~11.3) contribute to the target’s basicity, which may enhance solubility in acidic environments (e.g., lysosomes) .
  • Steric Effects : The 1-phenylethyl group in the target compound introduces greater steric bulk compared to naphthalene-sulfonyl or tert-butyl groups, possibly influencing receptor selectivity .

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